molecular formula C12H14FNO3S B14301494 4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide CAS No. 116650-10-3

4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide

Cat. No.: B14301494
CAS No.: 116650-10-3
M. Wt: 271.31 g/mol
InChI Key: ZNNHNKCRZPPCMO-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a fluoro group and a sulfonamide group attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with 4-oxocyclohexylamine under basic conditions.

    Cyclohexanone moiety attachment: The cyclohexanone group is introduced through a nucleophilic substitution reaction, where the amine group of 4-oxocyclohexylamine attacks the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluoro group may enhance binding affinity through hydrophobic interactions. The cyclohexanone moiety can also play a role in stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonamide: Lacks the cyclohexanone moiety, making it less versatile in certain applications.

    N-(4-Oxocyclohexyl)benzenesulfonamide: Does not have the fluoro group, which may affect its binding properties and reactivity.

Uniqueness

4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide is unique due to the combination of the fluoro group, sulfonamide group, and cyclohexanone moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

116650-10-3

Molecular Formula

C12H14FNO3S

Molecular Weight

271.31 g/mol

IUPAC Name

4-fluoro-N-(4-oxocyclohexyl)benzenesulfonamide

InChI

InChI=1S/C12H14FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10,14H,3-6H2

InChI Key

ZNNHNKCRZPPCMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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